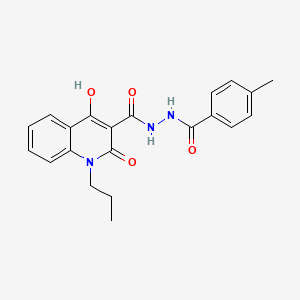

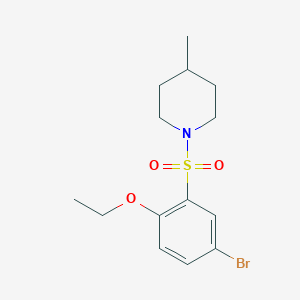

2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

360A is a compound known for its strong affinity and selectivity for G-quadruplex structures. It is a pyridine dicarboxamide derivative that has shown significant potential in stabilizing G-quadruplex structures and inhibiting telomerase activity .

Applications De Recherche Scientifique

360A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Telomere Biology: The compound is used to study the role of G-quadruplex structures in telomere maintenance and the effects of telomere dysfunction on cellular processes.

Drug Development: 360A serves as a lead compound for the development of new drugs targeting G-quadruplex structures and telomerase.

Molecular Biology: The compound is used in various molecular biology assays to investigate the stability and function of G-quadruplex structures in different biological contexts.

Mécanisme D'action

360A exerts its effects primarily by binding to and stabilizing G-quadruplex structures. These structures are formed by guanine-rich sequences in DNA and play a crucial role in the regulation of telomere maintenance and gene expression . By stabilizing these structures, 360A can inhibit the activity of telomerase, an enzyme responsible for maintaining telomere length in cancer cells . This inhibition leads to telomere dysfunction, which can result in the inhibition of cancer cell proliferation and induction of cell death .

Analyse Biochimique

Biochemical Properties

360A has been identified as a G-quadruplex binding ligand (G4DBL) that can selectively bind and stabilize G4s to suppress the expression of specific genes . This interaction with G4s, a class of DNA secondary structures, is a key aspect of 360A’s role in biochemical reactions .

Cellular Effects

The cellular effects of 360A are primarily related to its ability to bind and stabilize G4s. This can influence cell function by altering gene expression, as G4s play a pivotal role in DNA replication, telomerase functions, and the regulation of gene expression .

Molecular Mechanism

At the molecular level, 360A exerts its effects by binding to G4s and stabilizing these structures. This can lead to changes in gene expression, as the formation and stability of G4s are known to influence the transcription of certain genes .

Temporal Effects in Laboratory Settings

Given its role as a G4DBL, it is likely that the effects of 360A on cellular function may change over time as it continues to interact with and stabilize G4s .

Metabolic Pathways

Given its role as a G4DBL, it is likely that 360A interacts with various enzymes and cofactors involved in DNA replication and transcription .

Transport and Distribution

As a G4DBL, it is likely that 360A interacts with various transporters or binding proteins that influence its localization or accumulation .

Subcellular Localization

The subcellular localization of 360A is another area of active investigation. Given its role as a G4DBL, it is possible that 360A is directed to specific compartments or organelles where G4s are prevalent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 360A involves the reaction of 2,6-pyridine dicarboxylic acid with appropriate amines under specific conditions to form the desired pyridine dicarboxamide derivative . The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production of 360A follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is essential to obtain the desired compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

360A primarily undergoes reactions that involve its interaction with G-quadruplex structures. It is known to stabilize these structures, which can lead to various biological effects . The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

The stabilization of G-quadruplex structures by 360A often requires specific conditions such as the presence of certain ions (e.g., potassium or sodium) that facilitate the formation of G-quadruplexes . The compound itself acts as a ligand that binds to these structures, enhancing their stability.

Major Products Formed

The primary product formed from the interaction of 360A with G-quadruplex structures is the stabilized G-quadruplex complex. This complex can have significant biological implications, particularly in the inhibition of telomerase activity and the induction of telomere dysfunction .

Comparaison Avec Des Composés Similaires

360A is unique in its high selectivity and affinity for G-quadruplex structures compared to other similar compounds. Some of the similar compounds include:

PhenDC3: Another G-quadruplex ligand with high specificity for G-quadruplex structures.

CX-5461: A G-quadruplex ligand currently undergoing clinical trials for its potential in cancer treatment.

Pyridostatin (PDS): A well-known G-quadruplex ligand that has been extensively studied for its effects on gene expression and telomere stability.

360A stands out due to its potent selectivity and ability to induce specific telomere aberrations, making it a valuable tool in cancer research and drug development .

Propriétés

IUPAC Name |

2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O2/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21/h3-17H,1-2H3/p+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOOEJJPTYXNTN-UHFFFAOYSA-P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O2+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary target of 360A?

A1: 360A is a G-quadruplex (G4) binding ligand. [] G4 structures are unique nucleic acid secondary structures found in guanine-rich regions of DNA and RNA.

Q2: How does 360A interact with its target?

A2: 360A binds to G4 structures, stabilizing them. This interaction can influence gene expression. []

Q3: What is the significance of the p53 gene in relation to 360A?

A3: 360A has been shown to modulate the expression of p53, a tumor suppressor gene, by interacting with G4 structures within its pre-mRNA. []

Q4: What are the different p53 transcripts affected by 360A?

A4: 360A influences the balance between two p53 transcripts: fully spliced p53 (FSp53) and an incompletely spliced transcript retaining intron 2 (p53I2). []

Q5: What is the molecular formula and weight of 360A?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of 360A.

Q6: Is there any spectroscopic data available for 360A?

A6: While the provided abstracts do not delve into detailed spectroscopic characterization, they mention the use of photoluminescence (PL) emission spectra with an excitation wavelength of 360 nm in the context of barium zirconium titanate ceramics modified by europium. [] It is unclear if this is directly related to 360A.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)

![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)

![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)

![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)

![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)

![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)